molecular formula C20H25N3O2 B447732 4-[4-(2-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]-N,N-DIMETHYLANILINE

4-[4-(2-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]-N,N-DIMETHYLANILINE

Cat. No.: B447732
M. Wt: 339.4g/mol
InChI Key: XSWKNQTXISUGQM-UHFFFAOYSA-N
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Description

4-[4-(2-Methoxyphenyl)piperazine-1-carbonyl]-N,N-dimethylaniline is a complex organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This particular compound is characterized by the presence of a methoxyphenyl group attached to a piperazine ring, which is further linked to a dimethylaniline moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2-Methoxyphenyl)piperazine-1-carbonyl]-N,N-dimethylaniline typically involves the following steps:

    Formation of 2-Methoxyphenylpiperazine: This intermediate can be synthesized by reacting 2-methoxyaniline with piperazine in the presence of a suitable catalyst.

    Acylation Reaction: The 2-methoxyphenylpiperazine is then subjected to an acylation reaction with N,N-dimethylaniline in the presence of an acylating agent such as acetic anhydride or acetyl chloride.

The reaction conditions for these steps generally include:

    Temperature: The reactions are typically carried out at elevated temperatures (50-100°C) to ensure complete conversion.

    Solvent: Common solvents used include dichloromethane, toluene, or ethanol.

    Catalyst: Acid catalysts such as hydrochloric acid or sulfuric acid are often employed to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reactions. The use of automated systems allows for precise control over reaction conditions, leading to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

4-[4-(2-Methoxyphenyl)piperazine-1-carbonyl]-N,N-dimethylaniline undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.

    Reduction: The carbonyl group can be reduced to form an alcohol derivative.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), while halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions include:

    Phenol derivatives: from oxidation.

    Alcohol derivatives: from reduction.

    Nitro or halogenated derivatives: from substitution reactions.

Scientific Research Applications

4-[4-(2-Methoxyphenyl)piperazine-1-carbonyl]-N,N-dimethylaniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, particularly its interactions with neurotransmitter receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurological disorders due to its ability to modulate neurotransmitter activity.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[4-(2-Methoxyphenyl)piperazine-1-carbonyl]-N,N-dimethylaniline involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways involved depend on the specific receptor subtype and the context of its use.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methoxyphenyl)piperazine: A simpler derivative with similar biological activity.

    4-Methoxyphenylpiperazine: Another related compound with a methoxy group on the phenyl ring.

    N-(2-Methoxyphenyl)piperazine: A compound with a similar structure but different substitution pattern.

Uniqueness

4-[4-(2-Methoxyphenyl)piperazine-1-carbonyl]-N,N-dimethylaniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple receptor subtypes and its potential therapeutic applications make it a compound of significant interest in scientific research.

Properties

Molecular Formula

C20H25N3O2

Molecular Weight

339.4g/mol

IUPAC Name

[4-(dimethylamino)phenyl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C20H25N3O2/c1-21(2)17-10-8-16(9-11-17)20(24)23-14-12-22(13-15-23)18-6-4-5-7-19(18)25-3/h4-11H,12-15H2,1-3H3

InChI Key

XSWKNQTXISUGQM-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3OC

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3OC

Origin of Product

United States

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